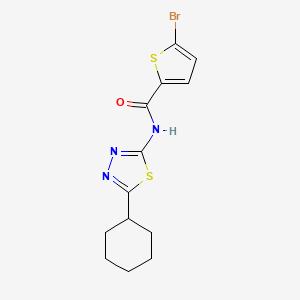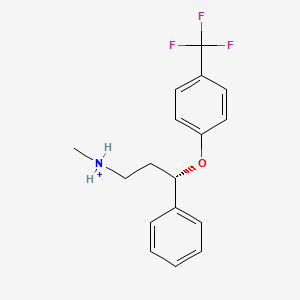
METHYL 5-CHLORO-4-((3-(4-CHLOROPHENYL)ACRYLOYL)AMINO)-2-METHOXYBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an acryloyl group, and a methoxybenzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acryloyl intermediate: This step involves the reaction of 4-chlorophenylacrylic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acryloyl chloride.
Amidation reaction: The acryloyl chloride is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a base, such as triethylamine, to form the desired amide intermediate.
Esterification: Finally, the amide intermediate is esterified using methanol and a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Inducing oxidative stress: Generating reactive oxygen species that can lead to cell damage or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: Lacks the acryloyl and amino groups, resulting in different chemical properties and reactivity.
4-Chlorophenylacrylic acid: Contains the acryloyl group but lacks the methoxybenzoate moiety.
Methyl 4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate: Similar structure but with variations in the position of the chloro group.
Uniqueness
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate is unique due to the combination of its functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C18H15Cl2NO4 |
|---|---|
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
methyl 5-chloro-4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-2-methoxybenzoate |
InChI |
InChI=1S/C18H15Cl2NO4/c1-24-16-10-15(14(20)9-13(16)18(23)25-2)21-17(22)8-5-11-3-6-12(19)7-4-11/h3-10H,1-2H3,(H,21,22)/b8-5+ |
InChI-Schlüssel |
XHXXQGAUWNULLS-VMPITWQZSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester](/img/structure/B1227182.png)
![2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227183.png)
![1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1227186.png)
![1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine](/img/structure/B1227187.png)
![2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1227188.png)
![N-(3-chloro-4-methylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1227189.png)

![Propanoic acid [4-[[2-furanyl(oxo)methyl]amino]phenyl] ester](/img/structure/B1227193.png)
![2-[(2,3-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B1227194.png)
![1-(3-Acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea](/img/structure/B1227195.png)
![4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide](/img/structure/B1227197.png)

![1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B1227200.png)

